molecular formula C11H15N B15245727 7-Ethyl-1-methylindoline

7-Ethyl-1-methylindoline

Cat. No.: B15245727
M. Wt: 161.24 g/mol
InChI Key: LRVNRYNOWLJYQM-UHFFFAOYSA-N
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Description

7-Ethyl-1-methylindoline is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1-methylindoline can be achieved through various methodologies. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions with methanesulfonic acid in methanol . This method provides a good yield of the desired indole derivative.

Industrial Production Methods: Industrial production of indole derivatives often involves the use of environmentally benign solvents such as water. Various elements, including transition metals, peptides, surfactants, ionic liquids, and nanoparticles, have been employed to synthesize indole derivatives in water or a mixture of water and organic solvents .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1-methylindoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, nitro groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while substitution reactions can produce various substituted indole derivatives .

Mechanism of Action

The mechanism of action of 7-Ethyl-1-methylindoline involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

    Indole: The parent compound of 7-Ethyl-1-methylindoline, known for its wide range of biological activities.

    1-Methylindole: A similar compound with a methyl group at the nitrogen atom.

    7-Ethylindole: Another derivative with an ethyl group at the 7th position.

Uniqueness: this compound is unique due to the presence of both an ethyl group at the 7th position and a methyl group at the nitrogen atom. This specific substitution pattern can lead to distinct biological activities and chemical reactivity compared to other indole derivatives .

Biological Activity

7-Ethyl-1-methylindoline, a derivative of indole, is part of a class of compounds known for their diverse biological activities. Indole derivatives have been extensively studied for their potential applications in pharmaceuticals, particularly due to their roles in various biological processes. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H13NC_{11}H_{13}N, characterized by an ethyl group at the 7-position and a methyl group at the 1-position of the indole ring. The planar structure resulting from the conjugated pi-electron system contributes to its reactivity and interactions with biological targets.

Compound Molecular Formula Structural Features
This compoundC₁₁H₁₃NEthyl group at position 7, methyl group at position 1
5-MethylindoleC₉H₉NMethyl group at position 5
7-MethylindoleC₉H₉NMethyl group at position 7

Antimicrobial Properties

Indole derivatives, including this compound, have shown promising antimicrobial activities. Research has indicated that modifications in the indole structure can enhance its efficacy against various pathogens. For instance, studies have demonstrated that similar compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable antimicrobial properties.

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives has been a focal point in recent studies. Compounds structurally related to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that this compound could also exert anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.

Neuroprotective Activity

Indoles are known for their neuroprotective properties. Investigations into related compounds have shown that they can protect neuronal cells from oxidative stress and apoptosis. Given the structural similarities, it is hypothesized that this compound may also exhibit neuroprotective effects, warranting further exploration in neurodegenerative disease models.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various indole derivatives, including those similar to this compound. For example:

  • Synthesis and Evaluation : A study synthesized several indole derivatives and assessed their biological activities against inflammation markers in macrophages. The findings revealed that specific structural modifications led to enhanced anti-inflammatory effects in vitro .
  • Antimicrobial Activity Testing : Another research effort evaluated the antimicrobial efficacy of modified indoles against common bacterial strains. Results indicated that certain derivatives showed significant activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Neuroprotective Studies : Investigations into related compounds demonstrated protective effects against neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative conditions .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

7-ethyl-1-methyl-2,3-dihydroindole

InChI

InChI=1S/C11H15N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h4-6H,3,7-8H2,1-2H3

InChI Key

LRVNRYNOWLJYQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1N(CC2)C

Origin of Product

United States

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